molecular formula C21H21N3O2S B2776713 N-(2,5-dimethylphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 941978-34-3

N-(2,5-dimethylphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide

Cat. No. B2776713
CAS RN: 941978-34-3
M. Wt: 379.48
InChI Key: SRIBBZOMDSVNGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H21N3O2S and its molecular weight is 379.48. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethylphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethylphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Chemistry Applications

The synthesis and exploration of heterocyclic compounds are a significant area of interest in medicinal and organic chemistry due to their diverse biological activities and applications in drug development. For instance, studies have focused on the synthesis of novel heterocyclic compounds that incorporate pyrazole, thiazole, and thiadiazole moieties, often demonstrating significant biological activities. These activities include antimicrobial properties against a range of pathogens. The creation of such compounds often involves intricate synthetic routes that allow for the introduction of these heterocycles into larger complex molecules (Fatehia & K. Mohamed, 2010; S. Bondock et al., 2008).

Antimicrobial Activity

Several compounds synthesized from derivatives similar to N-(2,5-dimethylphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide have shown promising antimicrobial activities. These activities are crucial for the development of new antimicrobial agents capable of combating resistant microbial strains. For example, the synthesis of novel thiadiazole derivatives has been reported to exhibit antimicrobial properties, highlighting the potential of these compounds in addressing the need for new antimicrobial agents (G. Saravanan et al., 2010).

Organic Synthesis Methodologies

Research into the synthesis of complex molecules often involves the development of new methodologies that can efficiently create bonds between different molecular fragments. Compounds with structures similar to the one have been used as intermediates in the synthesis of a wide variety of organic molecules. These methodologies can include novel condensation reactions, cycloaddition reactions, and the use of catalysts to facilitate the formation of new heterocyclic compounds. Such studies not only expand the toolkit available to synthetic chemists but also pave the way for the synthesis of new molecules with potential biological activities (P. Yu et al., 2014).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-14-5-8-17(9-6-14)24-11-10-22-20(21(24)26)27-13-19(25)23-18-12-15(2)4-7-16(18)3/h4-12H,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIBBZOMDSVNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.